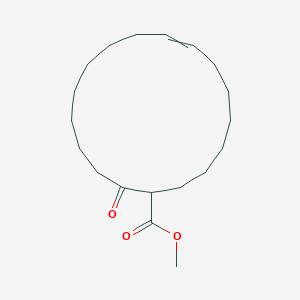
Methyl 17-oxocycloheptadec-8-ene-1-carboxylate
Cat. No. B8483080
Key on ui cas rn:
365439-63-0
M. Wt: 308.5 g/mol
InChI Key: GMXZUKVKSUZYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06861551B2
Procedure details


Under an argon stream, CH2Cl2 solvent (0.1 ml) was placed in a flask beforehand, and thereto were added dropwise, at 0 to 5° C., a mixed solution of dimethyl cis-9-octadecenedioate (141 mg, 0.41 mmol) and Bu3N (230 mg, 1.24 mmol) in CH2Cl2 (1.7 ml) and a solution of TiCl4 (132 μl, 1.20 mmol) in CH2Cl2 (2.0 ml) at the same time over a period of 1 hour by means of a microfeeder. The whole was further mixed at the same temperature for 15 minutes. Water was added to the reaction mixture and the resulting mixture was stirred and then extracted with ether. The organic layer was washed with water and saturated brine, and then dried over anhydrous sodium sulfate. After the evaporation of the solvent under reduced pressure, the crude product was purified by silica gel chromatography (hexane/ethyl acetate=20/1→10/1) to obtain the aimed product (57 mg, 45%) and a by-product (34-membered ring; 22 mg, 17%).






Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:23]C)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([O:20][CH3:21])=[O:19].N(CCCC)(CCCC)CCCC.O>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl>[CH3:21][O:20][C:18]([CH:17]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH:10]=[CH:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]1=[O:23])=[O:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
141 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC(=O)OC)(=O)OC
|
|
Name
|
|
|
Quantity
|
230 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
1.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
132 μL
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Ti](Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
beforehand, and thereto were added dropwise, at 0 to 5° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The whole was further mixed at the same temperature for 15 minutes
|
|
Duration
|
15 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water and saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the evaporation of the solvent under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product was purified by silica gel chromatography (hexane/ethyl acetate=20/1→10/1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1C(CCCCCCCC=CCCCCCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 57 mg | |
| YIELD: PERCENTYIELD | 45% | |
| YIELD: CALCULATEDPERCENTYIELD | 45.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

